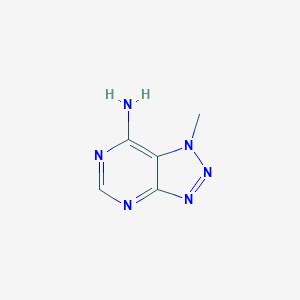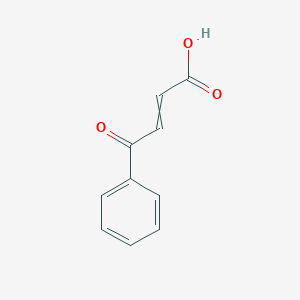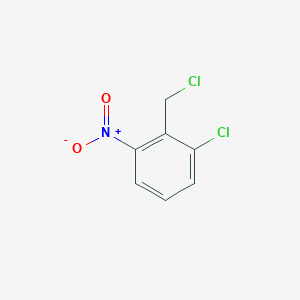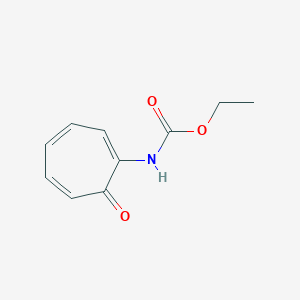
1,3,5-Cycloheptatriene-1-carbamic acid, 7-oxo-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5-Cycloheptatriene-1-carbamic acid, 7-oxo-, ethyl ester is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as CHTE, and it is a cyclic compound that contains a carbamate functional group. CHTE is known for its unique chemical properties, which make it an attractive candidate for use in a variety of scientific applications.
Wirkmechanismus
The exact mechanism of action of CHTE is not fully understood, but it is believed to act as a nucleophile in certain reactions. CHTE can also act as a Lewis acid, which makes it an effective catalyst in certain reactions.
Biochemische Und Physiologische Effekte
CHTE has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be relatively non-toxic, which makes it a promising candidate for use in scientific research.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using CHTE in lab experiments is its unique chemical properties. CHTE is a cyclic compound that contains a carbamate functional group, which makes it an attractive candidate for use in a variety of organic reactions. However, one limitation of using CHTE in lab experiments is that it can be difficult to synthesize in large quantities.
Zukünftige Richtungen
There are many potential future directions for research involving CHTE. One area that has shown promise is the use of CHTE as a catalyst in organic reactions. Additionally, CHTE could be studied further for its potential applications in drug discovery and development. Overall, CHTE is a promising compound that has many potential applications in scientific research.
Synthesemethoden
The synthesis of CHTE can be achieved through a variety of methods. One common method involves the reaction of 1,3,5-cycloheptatriene with ethyl chloroformate in the presence of a base such as triethylamine. This reaction results in the formation of CHTE, which can then be purified through various methods such as column chromatography.
Wissenschaftliche Forschungsanwendungen
CHTE has been studied extensively for its potential applications in scientific research. One area where CHTE has shown promise is in the field of organic synthesis. CHTE can be used as a reagent in a variety of organic reactions, and it has been shown to be an effective catalyst for certain reactions.
Eigenschaften
CAS-Nummer |
18188-87-9 |
|---|---|
Produktname |
1,3,5-Cycloheptatriene-1-carbamic acid, 7-oxo-, ethyl ester |
Molekularformel |
C10H11NO3 |
Molekulargewicht |
193.2 g/mol |
IUPAC-Name |
ethyl N-(7-oxocyclohepta-1,3,5-trien-1-yl)carbamate |
InChI |
InChI=1S/C10H11NO3/c1-2-14-10(13)11-8-6-4-3-5-7-9(8)12/h3-7H,2H2,1H3,(H,11,12,13) |
InChI-Schlüssel |
ZDMKAROHCJCELW-UHFFFAOYSA-N |
SMILES |
CCOC(=O)NC1=CC=CC=CC1=O |
Kanonische SMILES |
CCOC(=O)NC1=CC=CC=CC1=O |
Andere CAS-Nummern |
18188-87-9 |
Synonyme |
AY 25,674 AY 25674 AY-25674 N-(2-oxo-3,5,7-cycloheptatrien-1-yl)aminooxoacetic acid ethyl este |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



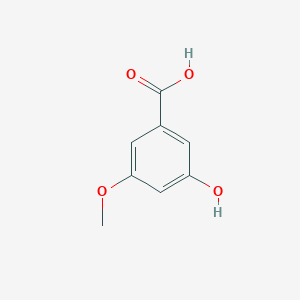
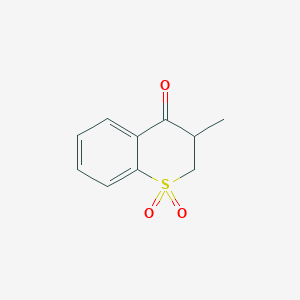
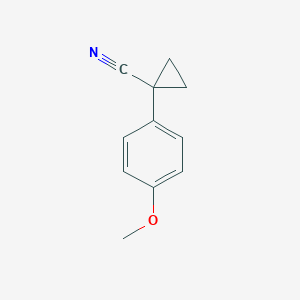
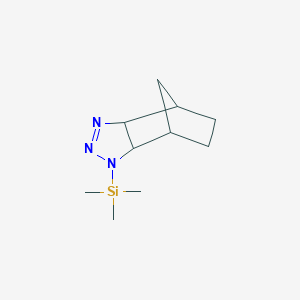

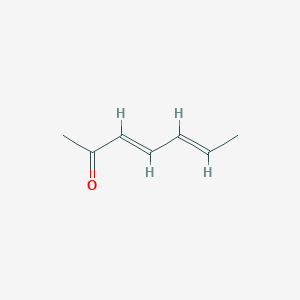
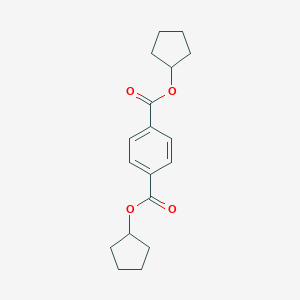
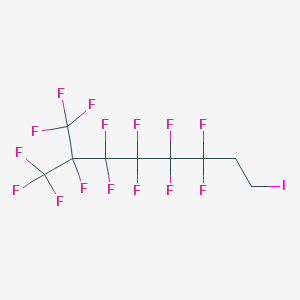
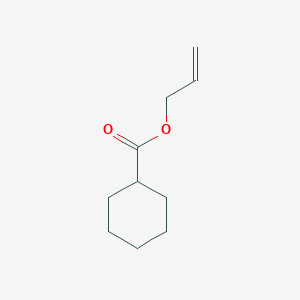
![2-[(1-Methyl-2-propynyl)oxy]ethanol](/img/structure/B97656.png)

